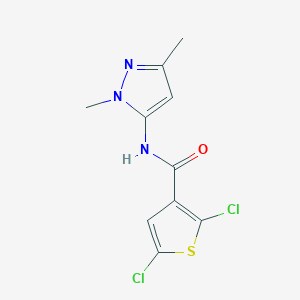

2,5-dichloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-3-carboxamide

Description

2,5-Dichloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene backbone with two chlorine substituents at the 2- and 5-positions and a carboxamide group linked to a 1,3-dimethylpyrazole moiety at the 3-position.

Properties

IUPAC Name |

2,5-dichloro-N-(2,5-dimethylpyrazol-3-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3OS/c1-5-3-8(15(2)14-5)13-10(16)6-4-7(11)17-9(6)12/h3-4H,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTATGZGJGYTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of sulfur sources like phosphorus pentasulfide.

Chlorination: The thiophene ring is then chlorinated at the 2 and 5 positions using reagents like sulfuryl chloride or chlorine gas under controlled conditions.

Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately by reacting hydrazine with 1,3-diketones or β-keto esters.

Coupling Reaction: The final step involves coupling the chlorinated thiophene with the pyrazole derivative. This is typically achieved through an amide bond formation reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient chlorination, and employing automated systems for the coupling reactions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Thiophene derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

2,5-dichloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-3-carboxamide exerts its effects depends on its application:

Medicinal Chemistry: It may inhibit specific enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of kinases or other signaling proteins.

Materials Science: Its electronic properties are due to the conjugated system of the thiophene and pyrazole rings, which facilitate charge transfer and conductivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic rings (thiophene vs. pyrazole), substituent patterns, and biological or physicochemical properties. Below is a detailed comparison:

Thiophene Carboxamide Derivatives

Compound A : 2,5-Dichloro-N-(pyridin-3-yl)thiophene-3-carboxamide (CAS: 524924-26-3)

- Structural Differences : Replaces the 1,3-dimethylpyrazole group with pyridin-3-yl.

- Key Properties :

- Molecular weight: 273.13 g/mol.

- Pyridine’s higher basicity and planar structure compared to pyrazole may enhance π-π stacking interactions but reduce steric hindrance.

- Implications : The pyridine substituent could improve solubility in polar solvents compared to the dimethylpyrazole group, which introduces steric bulk and moderate hydrophobicity.

Pyrazole Carboxamide Derivatives

Compound B: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)

- Structural Differences : Features a pyrazole core instead of thiophene, with chloro and methyl substituents.

- Key Properties :

- Melting point: 133–135°C.

- Yield: 68%.

- MS (ESI): 403.1 ([M+H]⁺).

Compound C: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b)

- Structural Differences : Incorporates a 4-chlorophenyl group, adding electron-withdrawing effects.

- Key Properties :

- Melting point: 171–172°C.

- MS (ESI): 437.1 ([M+H]⁺).

- Implications: The additional chloro substituent elevates the melting point, suggesting improved intermolecular interactions (e.g., halogen bonding) compared to non-chlorinated analogs.

Substituent Effects on Physicochemical Properties

| Property | Target Compound (Thiophene) | Compound A (Pyridine) | Compound B (Pyrazole) | Compound C (Chlorophenyl) |

|---|---|---|---|---|

| Core Heterocycle | Thiophene (S-containing) | Thiophene | Pyrazole (N-containing) | Pyrazole |

| Substituents | 2,5-Cl; 1,3-dimethylpyrazole | Pyridin-3-yl | 4-CN; 1,3-Ph; 3-Me | 4-Cl-Ph; 4-CN; 3-Me |

| Molecular Weight | ~300–350 (estimated) | 273.13 | 403.1 | 437.1 |

| Melting Point Range | Not reported | Not reported | 133–135°C | 171–172°C |

| Yield | Not reported | Not reported | 68% | 68% |

Key Observations :

- Thiophene-based compounds (e.g., Compound A) typically exhibit lower molecular weights than pyrazole derivatives due to sulfur’s atomic mass versus nitrogen.

- Chlorine substituents increase melting points (Compound C vs. B) by enhancing intermolecular forces.

Spectroscopic and Analytical Data

While direct data for the target compound are unavailable, analogs provide benchmarks:

- ¹H-NMR : Pyrazole protons in Compound B appear at δ 8.12 (s, 1H), while methyl groups resonate at δ 2.66 . In thiophene analogs, aromatic protons are expected downfield (δ 7.5–8.5).

- MS (ESI) : Molecular ion peaks ([M+H]⁺) for chloro-substituted compounds (e.g., 437.1 for Compound C) align with theoretical values .

Biological Activity

2,5-Dichloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with dichloro and pyrazole moieties. Its molecular formula is with a molecular weight of approximately 297.14 g/mol. The structural complexity contributes to its diverse biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) observed for selected bacteria:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate sensitivity |

| Escherichia coli | 64 | Moderate sensitivity |

| Pseudomonas aeruginosa | 128 | Low sensitivity |

| Enterococcus faecalis | 16 | High sensitivity |

These findings indicate that the compound exhibits significant activity against Gram-positive bacteria, particularly Enterococcus faecalis, while showing reduced efficacy against Gram-negative strains like Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies involving A549 human lung adenocarcinoma cells demonstrated that the compound significantly reduced cell viability. The following table illustrates the results of cytotoxicity assays:

| Compound Concentration (µM) | Cell Viability (%) | Statistical Significance |

|---|---|---|

| 0 (Control) | 100 | - |

| 10 | 85 | p > 0.05 |

| 50 | 63.4 | p < 0.05 |

| 100 | 21.2 | p < 0.001 |

The data indicates a dose-dependent reduction in cell viability, suggesting that the compound could be a promising candidate for further development in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interfere with cellular processes in both microbial and cancer cells. In antimicrobial applications, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways. For anticancer activity, it is hypothesized that the compound may induce apoptosis through DNA damage or cell cycle arrest mechanisms.

Case Studies

- Antimicrobial Efficacy : In a study evaluating several pyrazole derivatives, including our compound of interest, it was found that compounds with similar structural motifs exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized broth microdilution methods to assess efficacy and highlighted structure-activity relationships that could inform future drug design .

- Cytotoxicity in Cancer Models : A recent investigation into various carboxamide derivatives indicated that those with thiophene and pyrazole substitutions showed enhanced cytotoxicity against A549 cells compared to controls. The study emphasized the importance of substituent positioning on biological activity and suggested further exploration into related compounds for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.